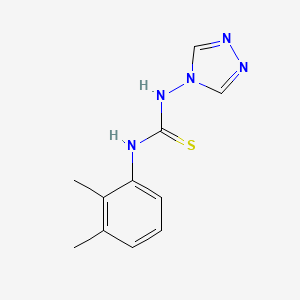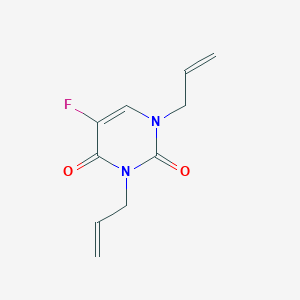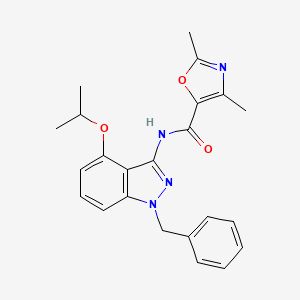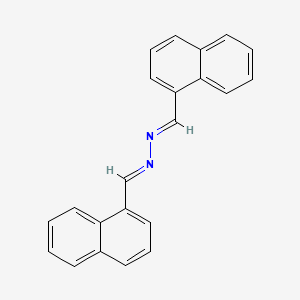![molecular formula C18H20N4O2 B5598231 1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone](/img/structure/B5598231.png)
1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone" is a chemical compound characterized by a complex structure involving a piperazinone core. It is structurally related to compounds that have been explored for various pharmacological properties, though specifics on this compound are limited.
Synthesis Analysis
Related compounds, such as cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, have been synthesized via cycloaddition reactions followed by reductive opening of lactone-bridged adducts (Wu, Toppet, Compernolle, & Hoornaert, 2000). This method might be adaptable for the synthesis of "1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone".
Molecular Structure Analysis
The molecular structure of related compounds shows a preference for certain conformational arrangements. For instance, the axial-equatorial conformational preferences in cyclopenta[c]piperidines were studied (Wu et al., 2000). Such analysis can provide insights into the molecular structure of "1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone".
Chemical Reactions and Properties
The compound's reactivity could be inferred from studies on similar structures. Piperazinone derivatives, for example, have been synthesized through reactions involving 1,2-diaza-1,3-butadienes and 1,2-diamines (Aparicio et al., 2006). These reactions might hint at possible chemical reactions and properties of the compound .
Physical Properties Analysis
The physical properties of similar compounds, like crystal structure and molecular geometry, have been studied. For instance, the crystal structure of related piperazine compounds showed specific conformational features (Köysal, Işık, & Aytemi̇r, 2004). These findings can help in understanding the physical characteristics of "1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone".
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of the compound can be deduced by examining the behavior of structurally similar compounds. For example, piperazinone derivatives have shown specific reactivity patterns in the presence of various reactants (Aparicio et al., 2006). Such information can provide insights into the chemical properties of "1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone".
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Novel derivatives of piperazine, particularly those featuring bioactive moieties such as pyrazole and benzofuran, have demonstrated significant antibacterial efficacies. For instance, a study by Mekky and Sanad (2020) synthesized bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, exhibiting potent antibacterial activities against E. coli, S. aureus, and S. mutans strains. These compounds were also effective biofilm inhibitors and showed promising inhibitory activities against MRSA and VRE strains, surpassing reference antibiotics like Ciprofloxacin in certain assays (Mekky & Sanad, 2020).
Antimicrobial Activity
Another series of tetracyclic pyridone carboxylic acids, including variants with piperazine, have been prepared and tested for their antimicrobial activity. Compounds like 1,2-dihydro-9,1-(epoxymethano)-7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acid and its derivatives demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. These compounds' actions were also assessed in terms of their inhibitory activity on DNA gyrase from Escherichia coli, showing significant efficacy (Jinbo et al., 1993).
Heterocyclic Synthesis
In the realm of heterocyclic synthesis, compounds featuring piperazine and other heterocycles have been explored for various applications. For instance, novel thioxopyrimidine derivatives incorporating a piperazine moiety have been synthesized and evaluated for their potential as intermediates in the preparation of heterocyclic α-amino acids. These compounds could serve as building blocks in the synthesis of peptides and other nitrogen-containing heterocycles, highlighting their utility in medicinal chemistry and drug design (Ho & Suen, 2013).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-5-7-13(8-6-12)22-10-9-21(11-16(22)23)18(24)17-14-3-2-4-15(14)19-20-17/h5-8H,2-4,9-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKMFVGASYAEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=NNC4=C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5598154.png)

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)
![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)


![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)
![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)

![3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide](/img/structure/B5598236.png)
![4-ethoxy-N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5598242.png)
![3-isopropyl-1-methyl-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5598250.png)
![8-fluoro-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5598253.png)